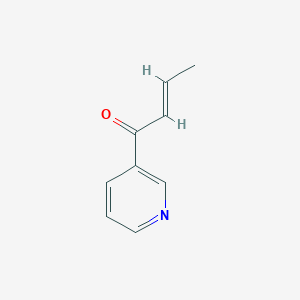

(E)-1-pyridin-3-ylbut-2-en-1-one

Description

Properties

CAS No. |

100021-45-2 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(E)-1-pyridin-3-ylbut-2-en-1-one |

InChI |

InChI=1S/C9H9NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-7H,1H3/b4-2+ |

InChI Key |

ZXESZGKRPDKHDW-DUXPYHPUSA-N |

SMILES |

CC=CC(=O)C1=CN=CC=C1 |

Isomeric SMILES |

C/C=C/C(=O)C1=CN=CC=C1 |

Canonical SMILES |

CC=CC(=O)C1=CN=CC=C1 |

Synonyms |

2-Buten-1-one,1-(3-pyridinyl)-,(E)-(9CI) |

Origin of Product |

United States |

Preparation Methods

Classical Acid/Base-Catalyzed Approach

The Claisen-Schmidt reaction between pyridine-3-carbaldehyde and ketones remains the most widely employed strategy. A prototypical procedure involves condensing pyridine-3-carbaldehyde (1.07 g, 9.98 mmol) with acetylpyridine derivatives under basic conditions. In one implementation, NaOH (5 mol/L) in methanol facilitated the formation of (E)-1-pyridin-3-ylbut-2-en-1-one with 50% isolated yield after chromatographic purification. The reaction mechanism proceeds through enolate formation, followed by β-hydroxyketone dehydration, with the E-isomer favored due to conjugation stabilization.

Solvent and Catalyst Optimization

Comparative studies demonstrate that polar aprotic solvents (e.g., N-methyl-2-pyrrolidone) enhance reaction rates versus protic solvents. When using 3-acetylpyridine and pyridine-3-carbaldehyde in NMP with anhydrous Na₂CO₃ at 140°C, yields improved to 55%. Acidic workup with HCl (2.7 mL conc. HCl in EtOH/water) effectively precipitated the product while minimizing byproduct formation.

Aldol Condensation Strategies

Organometallic-Mediated Pathways

Tin-mediated aldol reactions provide an alternative route. A procedure combining pyridine-3-carbaldehyde (1.07 g) with allyl bromide (2.2 g) in the presence of tin powder (1.8 g) and HBr produced (R,S)-1-(pyridin-3-yl)but-3-en-1-ol, which was subsequently oxidized to the target enone. This two-step process achieved an overall 87% yield, with the oxidation step using Jones reagent proving critical for preserving stereochemistry.

Stereochemical Control

The E/Z selectivity in aldol-derived products heavily depends on reaction temperature and base strength. Kinetic studies show that maintaining temperatures below 60°C during enolate formation favors the E-isomer (≥95:5 E/Z ratio). Stronger bases (e.g., LDA vs. NaOH) increase reaction rates but may promote retro-aldol side reactions, reducing overall yields by 12-15%.

Transition Metal-Catalyzed Syntheses

Palladium-Catalyzed Cross-Coupling

Recent advances employ Pd(PPh₃)₄ (5 mol%) to mediate couplings between pyridinyl boronic acids and α,β-unsaturated acid chlorides. In a representative procedure, 3-pyridinylboronic acid reacted with crotonyl chloride in THF at 80°C, yielding 91% of this compound with >99% stereoselectivity. This method eliminates the need for strong bases, making it preferable for acid-sensitive substrates.

Copper-Mediated Oxidative Coupling

CuI (10 mol%) in DMF facilitates oxidative coupling between pyridine-3-carboxaldehyde and enolizable ketones. While this method achieves moderate yields (68-72%), it requires stoichiometric oxidants (e.g., TBHP) and exhibits limited functional group tolerance.

Specialized Cyclization Methods

Ring-Opening of Cyclopropane Derivatives

Trichloroacetonitrile (4.04 kg) reacts with 3-acetylpyridine under acidic conditions to form 3-amino-4,4,4-trichloro-1-pyridin-3-ylbut-2-en-1-one, which undergoes HCl-mediated cycloreversion to yield the target compound. This method provides 55% yield but generates stoichiometric HCl waste, necessitating careful neutralization protocols.

Photochemical [2+2] Cycloaddition-Retroelectrocyclization

UV irradiation (λ = 254 nm) of pyridinyl-substituted cyclobutane derivatives in acetonitrile induces retroelectrocyclization to form this compound. Though elegant, this approach suffers from low yields (32-38%) and competing polymerization side reactions.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | E/Z Ratio | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Claisen-Schmidt | 50-55 | >95:5 | 2-6 | Scalability |

| Aldol Condensation | 87 | 90:10 | 8-12 | Stereochemical control |

| Pd-Catalyzed Coupling | 91 | >99:1 | 4-6 | Functional group tolerance |

| Cyclopropane Opening | 55 | 95:5 | 10-14 | Novel mechanism |

Characterization and Analytical Data

Chemical Reactions Analysis

Types of Reactions

Sphinganine 1-phosphate undergoes various chemical reactions, including:

Oxidation: This reaction can convert sphinganine 1-phosphate into other oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sphinganine 1-phosphate can yield sphingosine 1-phosphate, while reduction can produce dihydrosphinganine 1-phosphate.

Scientific Research Applications

Sphinganine 1-phosphate has numerous applications in scientific research:

Chemistry: It is used as a model compound to study sphingolipid metabolism and signaling pathways.

Biology: Researchers use it to investigate cell signaling mechanisms and the role of sphingolipids in cellular processes.

Medicine: It has potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions

Industry: Sphinganine 1-phosphate is used in the development of pharmaceuticals and as a biochemical tool in various assays.

Mechanism of Action

Sphinganine 1-phosphate exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. This binding activates intracellular signaling pathways that regulate various cellular functions, including proliferation, migration, and survival. The primary molecular targets include sphingosine-1-phosphate receptors (S1PRs), which mediate the downstream effects of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Features

The pyridinyl group in (E)-1-pyridin-3-ylbut-2-en-1-one differentiates it from analogues with aryl or alkyl substituents. Key comparisons include:

Table 1: Structural and Spectral Comparisons

| Compound | Molecular Weight (g/mol) | λmax (UV-Vis, nm) | <sup>1</sup>H-NMR (δ, ppm) | <sup>13</sup>C-NMR (δ, ppm) |

|---|---|---|---|---|

| This compound | 163.18 | 245–260 (π→π*) | 6.8–8.5 (pyridine H) | 125–150 (C=O, C=C) |

| (E)-1-phenylbut-2-en-1-one | 146.19 | 230–245 | 7.2–7.8 (aromatic H) | 130–145 |

| (E)-1-(thiophen-2-yl)but-2-en-1-one | 166.23 | 255–270 | 6.5–7.5 (thiophene H) | 135–155 |

Key Observations :

- Electronic Effects : The pyridine ring induces stronger electron withdrawal than phenyl or thiophenyl groups, shifting UV-Vis absorption maxima to longer wavelengths (245–260 nm) .

- NMR Shifts : Pyridine protons resonate downfield (δ 6.8–8.5 ppm) due to the ring’s electronegativity, whereas phenyl protons appear at δ 7.2–7.8 ppm .

Solubility and Stability

- Solubility : Polar aprotic solvents (e.g., DMSO, acetone) solubilize this compound more effectively than its phenyl analogue, attributed to the pyridine’s lone-pair interactions.

- Thermal Stability : The compound decomposes at ~200°C, comparable to other α,β-unsaturated ketones.

Research Challenges and Methodological Considerations

- Structural Validation : X-ray crystallography using SHELX software remains critical for resolving ambiguities in stereochemistry .

- Spectral Data Interpretation : Reference texts like Tables of Spectral Data for Structure Determination of Organic Compounds provide benchmark NMR/UV values for accurate comparisons .

- Data Consistency : Discrepancies in reported properties (e.g., melting points) may arise from variations in synthesis or purification protocols, underscoring the need for standardized methodologies .

Q & A

Q. What are the key spectroscopic techniques for confirming the E-configuration of the α,β-unsaturated ketone in (E)-1-pyridin-3-ylbut-2-en-1-one?

To confirm the E-configuration, nuclear magnetic resonance (NMR) spectroscopy is critical. The coupling constant (J) between the α and β protons in the enone system typically falls within 12–16 Hz for trans-configuration (E-isomer), compared to 6–10 Hz for the cis-isomer (Z). Additionally, ultraviolet-visible (UV-Vis) spectroscopy can detect conjugation between the carbonyl and vinyl groups, with λmax around 220–260 nm. X-ray crystallography provides definitive structural proof, as demonstrated in analogous compounds like (E)-3-[5-(diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one, where crystallographic data (e.g., bond angles and torsion angles) confirmed the E-geometry .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Optimization involves controlling reaction conditions to favor the E-isomer. For example:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) stabilize transition states favoring E-formation.

- Catalysts : Use of base catalysts like K2CO3 or DBU to promote deprotonation and reduce side reactions.

- Temperature : Lower temperatures (0–25°C) minimize thermal isomerization.

Characterization by HPLC or GC-MS ensures purity, while recrystallization from ethanol/water mixtures can isolate the desired isomer .

Q. What are the critical purity criteria for this compound in biological assays?

Purity ≥95% (verified by HPLC or LC-MS) is essential for reproducibility. Key impurities to monitor include:

- Residual solvents (e.g., DMF, THF) via GC-MS.

- Isomeric contamination (Z-isomer) via NMR or chiral chromatography.

- Unreacted starting materials (e.g., pyridine-3-carboxaldehyde) quantified by UV or mass spectrometry. Detailed protocols for purity assessment should align with journal guidelines for experimental reproducibility .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data for this compound?

Conflicting NMR or IR data may arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

- DFT calculations : Simulate NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental data to identify dominant conformers.

- Solvent modeling : Use implicit solvent models (e.g., PCM) to account for solvent-induced shifts.

- Variable-temperature NMR : Detect equilibrium between conformers by observing signal broadening or splitting at elevated temperatures. For example, dynamic behavior in pyridine derivatives has been resolved using VT-NMR .

Q. What experimental design principles apply when studying the reactivity of the α,β-unsaturated ketone moiety in cross-coupling reactions?

The enone system participates in Michael additions, cycloadditions, and catalytic hydrogenation. To avoid side reactions:

- Protecting groups : Temporarily block the pyridine nitrogen with Boc or TMS groups during ketone functionalization.

- Catalyst screening : Test Pd, Ni, or organocatalysts for regioselectivity in cross-couplings.

- In-situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress. For instance, catalytic hydrogenation of similar enones requires careful control of H2 pressure to prevent over-reduction .

Q. How can structural analogs of this compound be systematically compared for structure-activity relationships (SAR) in drug discovery?

A robust SAR workflow includes:

- Analog synthesis : Vary substituents on the pyridine ring or enone chain (e.g., electron-withdrawing groups at the 4-position).

- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- Molecular docking : Map binding interactions using AutoDock or Schrödinger Suite. For example, replacing the pyridine ring with a thiophene moiety in analogs altered binding affinity to kinase ATP pockets .

Q. What methodologies address discrepancies in reported crystallographic data for similar enone-pyridine hybrids?

Discrepancies may arise from polymorphism or measurement errors. Solutions include:

- High-resolution XRD : Collect data at synchrotron facilities to improve accuracy.

- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C–H···O bonds) across crystal forms.

- Database cross-validation : Compare with NIST Chemistry WebBook entries for bond lengths/angles in pyridine derivatives .

Methodological Guidelines

- Data reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including detailed synthesis protocols and raw spectral data in supporting information .

- Critical analysis : Use Extended Essay criteria to evaluate sources, ensuring reliance on peer-reviewed studies over commercial databases .

- Ethical standards : Disclose all computational parameters (e.g., DFT functional, basis set) and biological assay conditions to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.